molecular formula C13H18N2O2 B7876739 N-(2-methyl-3-nitrobenzyl)cyclopentanamine

N-(2-methyl-3-nitrobenzyl)cyclopentanamine

Cat. No.: B7876739
M. Wt: 234.29 g/mol
InChI Key: CRIUKISITNLAET-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrobenzyl)cyclopentanamine is an organic compound characterized by the presence of a cyclopentanamine group attached to a benzyl group substituted with a methyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-nitrobenzyl)cyclopentanamine typically involves the following steps:

    Nitration: The starting material, 2-methylbenzylamine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the benzyl ring.

    Cyclopentanation: The nitrated product is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-nitrobenzyl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Benzyl Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

N-(2-methyl-3-nitrobenzyl)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrobenzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopentanamine moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-3-nitrobenzyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-(2-methyl-3-nitrobenzyl)cycloheptanamine: Similar structure but with a cycloheptane ring.

Uniqueness

N-(2-methyl-3-nitrobenzyl)cyclopentanamine is unique due to its specific combination of a cyclopentanamine group with a benzyl group substituted with a methyl and a nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-methyl-3-nitrophenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-11(5-4-8-13(10)15(16)17)9-14-12-6-2-3-7-12/h4-5,8,12,14H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIUKISITNLAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CNC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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